N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide
Overview
Description
N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide (NAPB) is an organic compound that belongs to the class of pyrrolidine-based amides. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. NAPB has been extensively studied due to its wide range of potential applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
1. Biological Evaluation in Medicinal Chemistry
Compounds related to N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide have been synthesized and evaluated for their biological activity. For instance, a series of benzamide derivatives were synthesized and screened for their inhibitory potential against various human recombinant alkaline phosphatases and human and rat ecto-5′-nucleotidases. These compounds showed potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
2. Synthesis and Characterization
Research has also focused on the synthesis and structural characterization of similar benzamide compounds. For example, recyclization of certain triones by the action of benzoic acid hydrazides yielded benzamides whose structure was confirmed by X-ray analysis (Mashevskaya et al., 2011).
3. Radioanalytical Chemistry
In the field of radioanalytical chemistry, a method for 14C-labeling of a similar compound, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], was developed. This research contributes to the synthesis of radiolabeled compounds for various applications (Saemian & Shirvani, 2012).
4. Antiviral Activity
There has been a synthesis and study of novel benzamide derivatives for their antiviral activity. These compounds showed significantly higher antiviral activity against certain viruses compared to structurally similar commercial drugs, highlighting their potential in antiviral research (Balaraman et al., 2018).
5. Structural and Energy Analysis
Research on antipyrine-like derivatives of benzamides includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the intermolecular interactions and stability of these compounds (Saeed et al., 2020).
properties
IUPAC Name |
N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-16-15(12-7-3-1-4-8-12)14(21)11-20(16)19-17(22)13-9-5-2-6-10-13/h1-10,18,21H,11H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDVNMQUDXOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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